(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride, commonly referred to as SB-269970 hydrochloride, is a chemical compound with significant relevance in pharmacological research. It is recognized for its role as a selective antagonist of the 5-HT7 receptor, which is implicated in various neurological processes, including mood regulation and cognition. The compound's structure features a sulfonyl group attached to a phenolic moiety and a complex piperidine-pyrrolidine framework, contributing to its biological activity and specificity.
The compound is classified under the category of research chemicals and has been developed primarily for scientific studies. It is documented under the Chemical Abstracts Service (CAS) number 261901-57-9 and has a molecular formula of C18H29ClN2O3S. Its molecular weight is approximately 389.0 g/mol .
The synthesis of (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride involves several key steps, often utilizing various reagents and conditions to achieve the desired stereochemistry and purity.
The molecular structure of (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride can be represented as follows:
The compound features:
The primary chemical reactions involving (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride include:
(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride primarily functions by blocking the 5-HT7 receptor. This receptor is known to modulate several neurotransmitter systems, including serotonin and dopamine pathways. By inhibiting this receptor:
The compound exhibits the following physical properties:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
Key chemical properties include:
Property | Value |
---|---|
pH | Not specified |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in various environments, influencing its application in research settings.
(R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride has several applications in scientific research:
The 5-HT₇ receptor represents a pivotal target in neuropharmacology due to its extensive CNS distribution and involvement in modulating neurotransmitter systems. As a highly selective 5-HT₇ receptor antagonist, (R)-3-((2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidin-1-yl)sulfonyl)phenol hydrochloride (designated SB-269970 hydrochloride) demonstrates nanomolar affinity (Kᵢ = 1.3 nM) for this receptor subtype with >100-fold selectivity over other serotonin receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₆ subtypes [3] [4]. This pharmacological profile enables precise investigation of 5-HT₇ receptor function in mood regulation, cognitive processing, and circadian rhythms. Preclinical studies utilizing this compound have established that 5-HT₇ blockade enhances prefrontal glutamate release and facilitates hippocampal theta rhythm synchronization – neurophysiological effects potentially relevant to antidepressant and pro-cognitive actions [3] [7]. The compound's therapeutic potential extends to neurodevelopmental disorders, evidenced by its ability to normalize aberrant behaviors in animal models of autism spectrum disorder through modulation of mTOR-dependent synaptic pruning [7].
Table 1: Pharmacological Profile of SB-269970 Hydrochloride
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio |
---|---|---|
5-HT₇ | 1.3 | Reference |
5-HT₁ₐ | 340 | 262x |
5-HT₂ₐ | >1,000 | >769x |
5-HT₆ | 210 | 162x |
Dopamine D₂ | >10,000 | >7,692x |
The evolution of 5-HT₇ antagonists commenced with non-selective agents like methiothepin and progressed through increasingly selective scaffolds. SB-269970 emerged from systematic structure-activity relationship (SAR) studies focused on sulfonamide derivatives conducted in the late 1990s [7]. Researchers identified that incorporating a chiral pyrrolidine core with (R)-stereochemistry significantly enhanced 5-HT₇ binding affinity while reducing off-target interactions at adrenergic and dopaminergic receptors [4] [7]. Critical stereochemical optimization established that the (R)-enantiomer exhibits 50-fold greater potency than its (S)-counterpart, underscoring the significance of absolute configuration in receptor recognition [7]. Further refinements demonstrated that introducing the 4-methylpiperidine moiety optimally satisfied hydrophobic binding regions within the 5-HT₇ transmembrane domain, yielding sub-nanomolar antagonists [4]. This compound became the first reported highly selective 5-HT₇ antagonist, serving as the pharmacological standard for validating this receptor's therapeutic relevance in depression, sleep disorders, and cognitive dysfunction [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7